2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride
Description
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride is a sulfonate ester derivative characterized by a morpholinomethyl-substituted aromatic core and a 4-methoxybenzenesulfonate group. The compound’s structure combines a lipophilic aromatic system with a polar sulfonate moiety, making it a candidate for applications in medicinal chemistry (e.g., as a prodrug or enzyme inhibitor) or material science. The hydrochloride salt enhances its solubility in polar solvents, which is critical for industrial or pharmacological formulations .
Properties
IUPAC Name |
[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenyl] 4-methoxybenzenesulfonate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S.ClH/c1-15-13-20(16(2)12-17(15)14-21-8-10-25-11-9-21)26-27(22,23)19-6-4-18(24-3)5-7-19;/h4-7,12-13H,8-11,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXZDDKYATWCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C)CN3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate hydrochloride, with the CAS number 1049729-59-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H26ClNO5S
- Molar Mass : 427.94 g/mol
- Structure :
- Contains a morpholinomethyl group which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1049729-59-0 |
| Molecular Formula | C20H26ClNO5S |
| Molar Mass | 427.94 g/mol |
The biological activity of this compound can be attributed to several mechanisms:
- Cholinesterase Inhibition : It has been observed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the breakdown of neurotransmitters. This inhibition can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects : Studies indicate that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
- Antiaggregating Activity : The compound has shown potential in preventing amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. By inhibiting Aβ aggregation, it may help in reducing plaque formation in the brain .
Pharmacological Evaluation
Recent studies have evaluated the pharmacological properties of this compound through various assays:
- In Vitro Studies : The compound was tested on SH-SY5Y neuronal cells, demonstrating significant neuroprotective effects against H₂O₂ and Aβ-induced cytotoxicity. The IC₅₀ values for BChE inhibition were reported to be around 5.18 μM, indicating potent activity against this enzyme .
- Molecular Modeling : Computational studies suggest that the compound effectively binds to the active sites of AChE and BChE, supporting its role as a multi-targeted agent against neurodegenerative diseases .
Case Studies
- Alzheimer's Disease Research : A study focusing on multi-targeted agents for Alzheimer's disease highlighted this compound's ability to inhibit cholinesterases and prevent Aβ aggregation, positioning it as a promising candidate for further development in treating Alzheimer's .
- Neuroprotection in Oxidative Stress Models : In experiments using oxidative stress models, the compound demonstrated protective effects on neuronal cells, suggesting its potential utility in therapeutic strategies aimed at neuroprotection .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of aryl sulfonate esters with variations in substituents on the benzene rings. Key analogues include:
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-Chlorobenzenesulfonate Hydrochloride Structural Difference: Replaces the 4-methoxy group with a 4-chloro substituent. Applications: Used in agrochemical intermediates due to its stability under harsh conditions .
2,5-Dimethyl-4-(morpholinomethyl)phenyl 4-Fluorobenzenesulfonate Hydrochloride Structural Difference: Substitutes the 4-methoxy group with a 4-fluoro group. Impact: Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability, making this analogue more suitable for pharmaceutical applications .
Comparative Data Table
Research Findings
- Reactivity : The 4-methoxy derivative exhibits slower hydrolysis rates in aqueous media compared to its chloro and fluoro counterparts due to the electron-donating methoxy group stabilizing the sulfonate ester bond .
- Biological Activity : Fluorinated analogues show higher blood-brain barrier penetration in preliminary neuropharmacological studies, whereas the methoxy variant is less CNS-active but more suited for peripheral targets .
- Synthetic Accessibility: The 4-methoxy derivative requires milder reaction conditions for sulfonation compared to halogenated analogues, as reported in hydrazide-based synthetic routes (e.g., using 4-methoxybenzenesulfonohydrazide intermediates) .
Notes on Commercial Availability
- The 4-methoxy and 4-fluoro derivatives are marketed as industrial-grade chemicals (purity ≥97%) with ISO and REACH certifications, whereas the 4-chloro variant is typically sold in bulk for agrochemical manufacturing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
